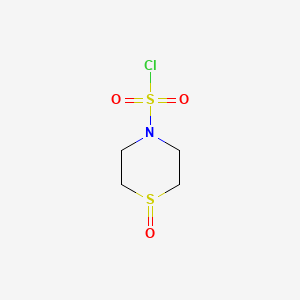
4-ethyl-N,N-dimethylpyrrolidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethyl-N,N-dimethylpyrrolidin-3-amine: is an organic compound with the molecular formula C8H18N2 . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is characterized by the presence of an ethyl group at the fourth position and two methyl groups attached to the nitrogen atom at the third position of the pyrrolidine ring.
準備方法
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing 4-ethyl-N,N-dimethylpyrrolidin-3-amine involves the reductive amination of 4-ethylpyrrolidin-3-one with dimethylamine. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: Another method involves the alkylation of N,N-dimethylpyrrolidin-3-amine with ethyl halides under basic conditions. This reaction can be carried out using a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes using continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: 4-ethyl-N,N-dimethylpyrrolidin-3-amine can undergo oxidation reactions to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form secondary amines or other derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where the dimethyl groups can be replaced by other alkyl or aryl groups using appropriate alkylating or arylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, aryl halides, strong bases like sodium hydride
Major Products Formed:
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Alkylated or arylated derivatives
科学的研究の応用
Chemistry: 4-ethyl-N,N-dimethylpyrrolidin-3-amine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is used to study the structure-activity relationships of pyrrolidine derivatives. It is also employed in the development of new drugs targeting specific biological pathways.
Medicine: this compound has potential applications in medicinal chemistry for the development of novel therapeutic agents. Its derivatives may exhibit pharmacological activities such as analgesic, anti-inflammatory, or antimicrobial properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also be utilized in the formulation of certain types of polymers and resins.
作用機序
The mechanism of action of 4-ethyl-N,N-dimethylpyrrolidin-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound can modulate biological pathways by binding to these targets and altering their activity. The exact mechanism of action would vary based on the specific derivative and its intended use.
類似化合物との比較
N,N-dimethylpyrrolidin-3-amine: Lacks the ethyl group at the fourth position.
4-methyl-N,N-dimethylpyrrolidin-3-amine: Contains a methyl group instead of an ethyl group at the fourth position.
4-ethylpyrrolidin-3-amine: Lacks the dimethyl groups on the nitrogen atom.
Uniqueness: 4-ethyl-N,N-dimethylpyrrolidin-3-amine is unique due to the presence of both an ethyl group at the fourth position and two methyl groups on the nitrogen atom. This specific substitution pattern can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
特性
分子式 |
C8H18N2 |
|---|---|
分子量 |
142.24 g/mol |
IUPAC名 |
4-ethyl-N,N-dimethylpyrrolidin-3-amine |
InChI |
InChI=1S/C8H18N2/c1-4-7-5-9-6-8(7)10(2)3/h7-9H,4-6H2,1-3H3 |
InChIキー |
ACGSCFHVYKRTEB-UHFFFAOYSA-N |
正規SMILES |
CCC1CNCC1N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


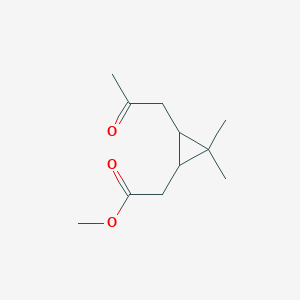
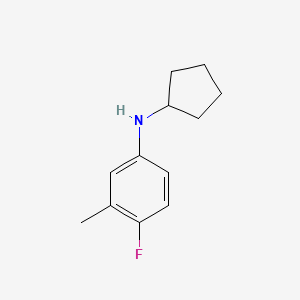

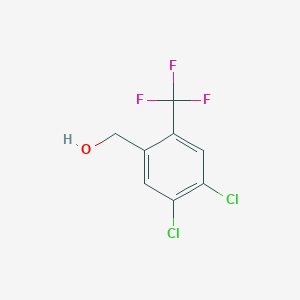

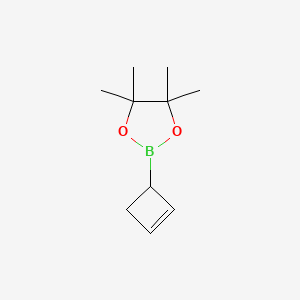
![Oxazole, 5-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12092317.png)

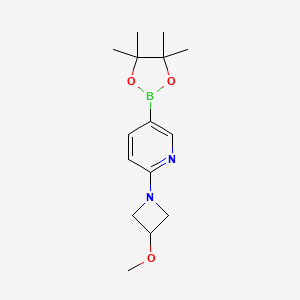
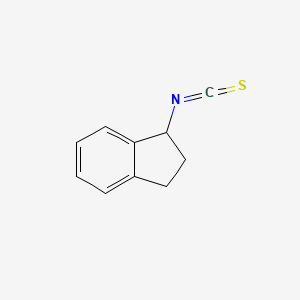
![tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]pyrrolidine-1-carboxylate](/img/structure/B12092338.png)
![2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B12092346.png)

